molecular formula C18H34N2O5 B1368216 BOC-LEU-LEU-OME

BOC-LEU-LEU-OME

Cat. No.: B1368216
M. Wt: 358.5 g/mol
InChI Key: LFRFWMCLWQNBFR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-LEU-LEU-OME is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-LEU-LEU-OME typically involves a multi-step process. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The final step usually involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

BOC-LEU-LEU-OME undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Ester derivatives, amide derivatives.

Scientific Research Applications

BOC-LEU-LEU-OME has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BOC-LEU-LEU-OME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular recognition and reactivity.

Properties

Molecular Formula

C18H34N2O5

Molecular Weight

358.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate

InChI

InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1

InChI Key

LFRFWMCLWQNBFR-KBPBESRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C

sequence

LL

Origin of Product

United States

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